molecular formula C11H15N3O2S B4773217 1-methyl-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-methyl-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B4773217
M. Wt: 253.32 g/mol
InChI Key: KZXXDQCFVUWEGQ-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as MPTP, is a chemical compound that has been widely studied for its neurotoxic effects. MPTP is a prodrug that is converted into a toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), by monoamine oxidase-B (MAO-B) in the brain. MPP+ selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.

Mechanism of Action

MPTP is converted into MPP+ by 1-methyl-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in the brain. MPP+ is a potent inhibitor of complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. Dopaminergic neurons in the substantia nigra are particularly vulnerable to this oxidative stress, leading to their selective death.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity leads to a decrease in dopamine levels in the brain, resulting in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. MPTP has also been shown to induce apoptosis in dopaminergic neurons, leading to their death.

Advantages and Limitations for Lab Experiments

MPTP is a valuable tool for studying Parkinson's disease as it closely mimics the disease's pathology. Animal models of Parkinson's disease created using MPTP have been instrumental in advancing our understanding of the disease's underlying mechanisms. However, MPTP-induced neurotoxicity is acute and irreversible, limiting its use in longitudinal studies.

Future Directions

Future research on MPTP should focus on developing alternative animal models of Parkinson's disease that better mimic the disease's chronic and progressive nature. Additionally, research should focus on identifying potential treatments for Parkinson's disease that target the underlying mechanisms of MPTP-induced neurotoxicity, such as mitochondrial dysfunction and oxidative stress. Finally, further research should be conducted to better understand the role of 1-methyl-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in the neurotoxicity of MPTP and its potential as a therapeutic target for Parkinson's disease.

Scientific Research Applications

MPTP has been widely used as a research tool to study Parkinson's disease. The neurotoxic effects of MPTP on dopaminergic neurons in the substantia nigra closely resemble the pathology of Parkinson's disease. Therefore, MPTP has been used to create animal models of Parkinson's disease for studying the disease's underlying mechanisms and developing potential treatments.

properties

IUPAC Name

(5Z)-1-methyl-5-(piperidin-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-13-10(16)8(9(15)12-11(13)17)7-14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,12,15,17)/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXXDQCFVUWEGQ-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN2CCCCC2)C(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\N2CCCCC2)/C(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-1-methyl-5-(piperidin-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
1-methyl-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
1-methyl-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
1-methyl-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
1-methyl-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
1-methyl-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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